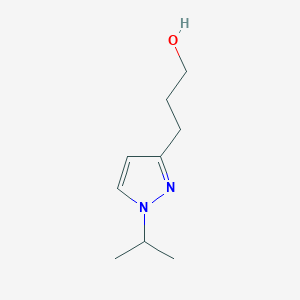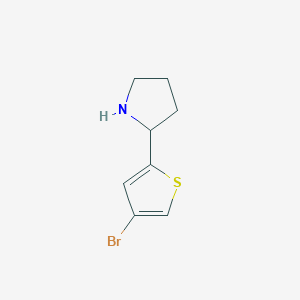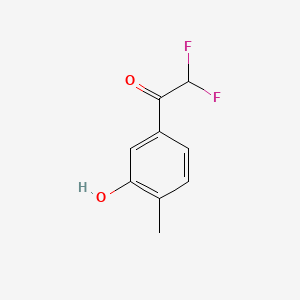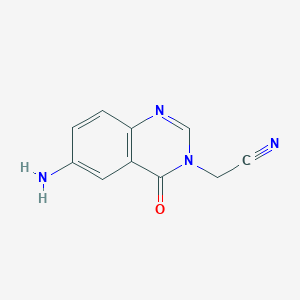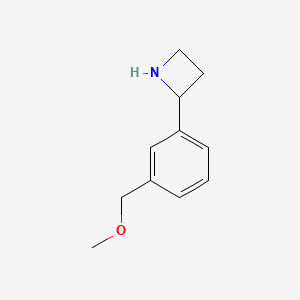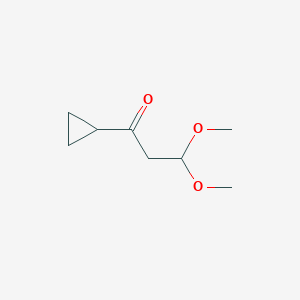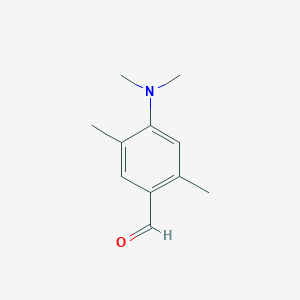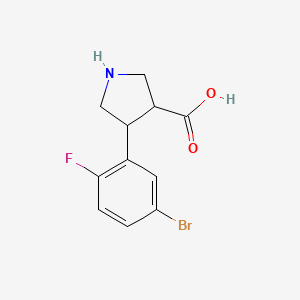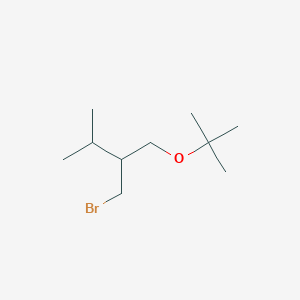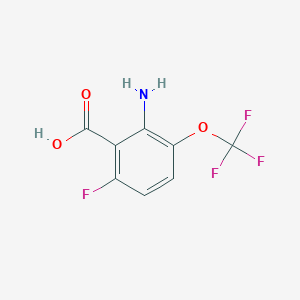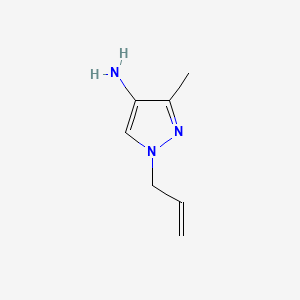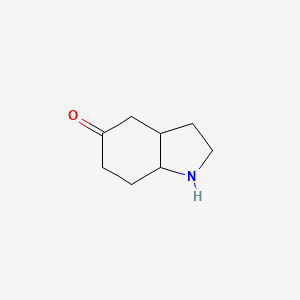
octahydro-1H-indol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indol-5-one: is a heterocyclic organic compound with the molecular formula C8H15N . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indol-5-one typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanesulfonic acid (MsOH) in methanol (MeOH), yielding the desired product in good yield (84%) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation of indole derivatives. This process typically employs metal catalysts such as palladium or platinum under high pressure and temperature to achieve the reduction of the indole ring to the octahydro form .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Octahydro-1H-indol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of octahydro-1H-indol-5-one involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, including G-protein coupled receptors (GPCRs) and ion channels, leading to a range of biological effects. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Octahydro-1H-indol-5-one can be compared with other similar compounds, such as:
Tetrahydro-1H-indole: A partially reduced form of indole with different chemical and biological properties.
Hexahydro-1H-indole: Another reduced form with unique properties and applications.
The uniqueness of this compound lies in its fully saturated structure, which imparts different chemical reactivity and biological activity compared to its partially reduced counterparts .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydroindol-5-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-2-8-6(5-7)3-4-9-8/h6,8-9H,1-5H2 |
InChI Key |
RUAQPOJJGLGRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


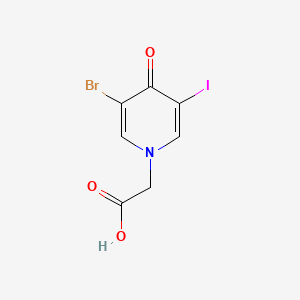
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
